

Delgrandine: A Technical Guide to its Isolation and Identification

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Compound of Interest

Compound Name: *Delgrandine*

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Abstract: **Delgrandine** is a C20-diterpenoid alkaloid first isolated from the roots of *Delphinium grandiflorum* L.[1]. This document provides a comprehensive overview of the methodologies for its isolation and the analytical techniques used for its structural elucidation. While the original detailed experimental protocol from the primary literature, *Acta Chimica Sinica*, 1992, 50(08):822-826, was not accessible for this review, this guide furnishes a generalized protocol based on established methods for the extraction of diterpenoid alkaloids from plant sources. Furthermore, this guide explores the potential neuroactive properties of **Delgrandine**, including a hypothetical signaling pathway involving serotonin receptors, an area of interest for further pharmacological investigation.

Introduction

Delgrandine is a structurally complex C20-diterpenoid alkaloid[1]. Alkaloids of this class are of significant interest to the pharmaceutical industry due to their diverse biological activities. The initial structural characterization of **Delgrandine** was accomplished through advanced spectroscopic techniques, including 2D Nuclear Magnetic Resonance (NMR) spectroscopy[1]. Preliminary data suggests that **Delgrandine** may possess neuroactive properties, potentially modulating neuronal activity through interaction with serotonin receptors, though further research is required to substantiate this hypothesis[2].

Physicochemical Properties of Delgrandine

A summary of the known physicochemical properties of **Delgrandine** is presented in Table 1.

| Property | Value | Source |
|-------------------|---|--------|
| Chemical Name | Delgrandine | [1] |
| CAS Number | 145237-05-4 | [1] |
| Molecular Formula | C41H43NO or C41H43NO12 | [1][2] |
| Molecular Weight | 741.77 g/mol | [1] |
| Compound Type | C20-Diterpenoid Alkaloid | [1] |
| Source | Roots of <i>Delphinium grandiflorum</i> L. | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Isolation of Delgrandine: A Generalized Experimental Protocol

The following protocol describes a general method for the isolation of diterpenoid alkaloids from plant material, adapted from common laboratory practices. It should be noted that this is a representative workflow and optimization would be necessary for the specific isolation of **Delgrandine**.

3.1. Plant Material and Extraction

- **Preparation:** The roots of *Delphinium grandiflorum* L. are collected, dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to exhaustive extraction with an acidic ethanol solution (e.g., 95% ethanol containing a small percentage of hydrochloric acid). This can be performed using heat reflux or maceration at room temperature over several days.
- **Filtration and Concentration:** The ethanolic extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Acid-Base Extraction for Alkaloid Enrichment

- **Acidification:** The crude extract is dissolved in an acidic aqueous solution (e.g., 1% HCl).
- **Defatting:** The acidic solution is washed with a nonpolar solvent such as petroleum ether or hexane to remove fats and other non-alkaloidal components. The aqueous layer, containing the protonated alkaloid salts, is retained.
- **Basification:** The acidic aqueous layer is then basified to a pH of approximately 9-10 with an alkali solution (e.g., ammonia water). This deprotonates the alkaloid salts, converting them into their free base form.
- **Extraction of Free Bases:** The basified solution is extracted with a chlorinated solvent like chloroform or dichloromethane. The organic layers containing the crude alkaloid mixture are combined.
- **Drying and Concentration:** The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

3.3. Chromatographic Purification

- **Column Chromatography:** The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.
- **Elution:** A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used.
- **Fraction Collection:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., Dragendorff's reagent for alkaloids).
- **Further Purification:** Fractions containing the compound of interest, as indicated by TLC, are combined and may require further purification by preparative High-Performance Liquid Chromatography (prep-HPLC) to yield pure **Delgrandine**.

Structural Identification of Delgrandine

The definitive identification of **Delgrandine** was achieved through a combination of spectroscopic methods.

4.1. Spectroscopic Analysis The structure of **Delgrandine** was elucidated using the following key spectroscopic techniques^[1]:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- ¹H NMR Spectroscopy: To identify the proton environments in the molecule.
- ¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.
- 2D NMR Spectroscopy:
 - ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - ¹³C-¹H COSY (Heteronuclear Single Quantum Coherence - HSQC): To identify direct carbon-proton correlations.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

A summary of the key identification techniques and their purpose is provided in Table 2.

| Technique | Purpose |
|---|--|
| Mass Spectrometry (MS) | Determination of molecular weight and formula. |
| ¹ H NMR | Elucidation of the proton framework. |
| ¹³ C NMR | Elucidation of the carbon framework. |
| ¹ H- ¹ H COSY | Identification of neighboring protons. |
| ¹³ C- ¹ H COSY (HSQC) | Assignment of protons to their attached carbons. |
| NOESY | Determination of through-space proton proximities and stereochemistry. |

Visualizing the Workflow and Potential Signaling Pathway

5.1. Experimental Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and identification of **Delgrandine**.

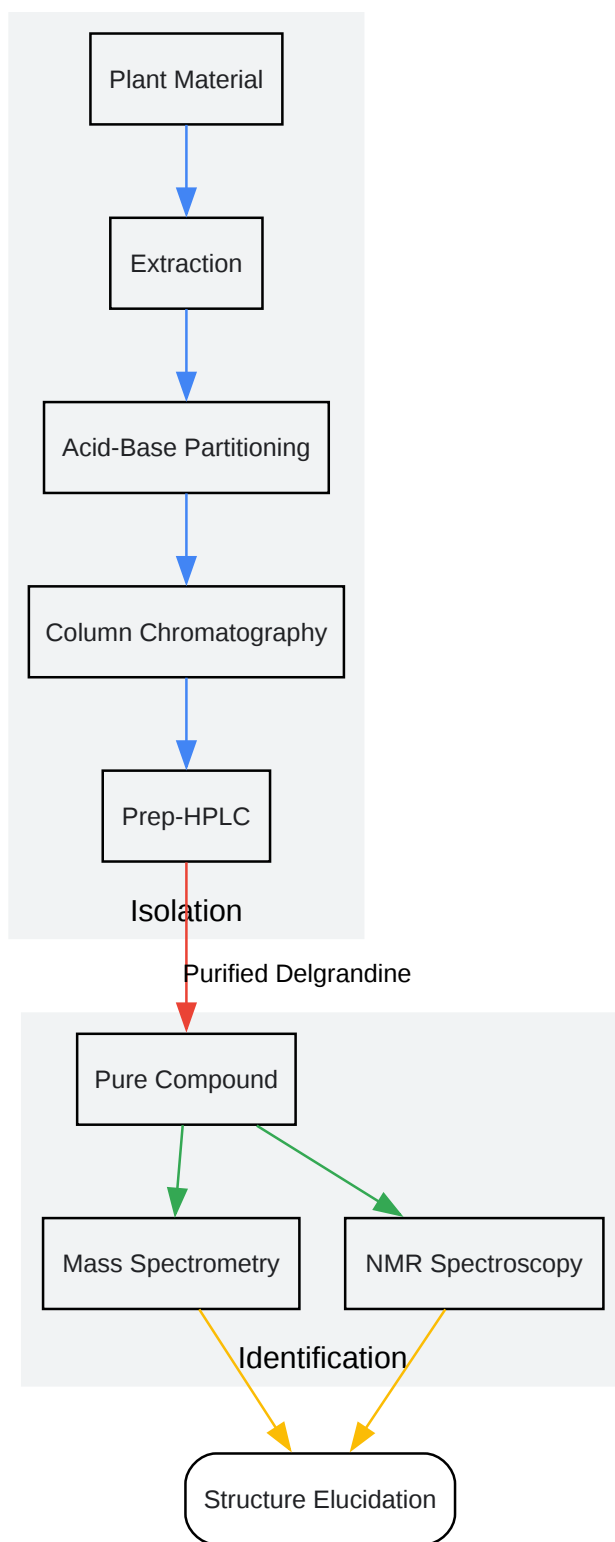


Figure 1: General workflow for the isolation and identification of Delgrandine.

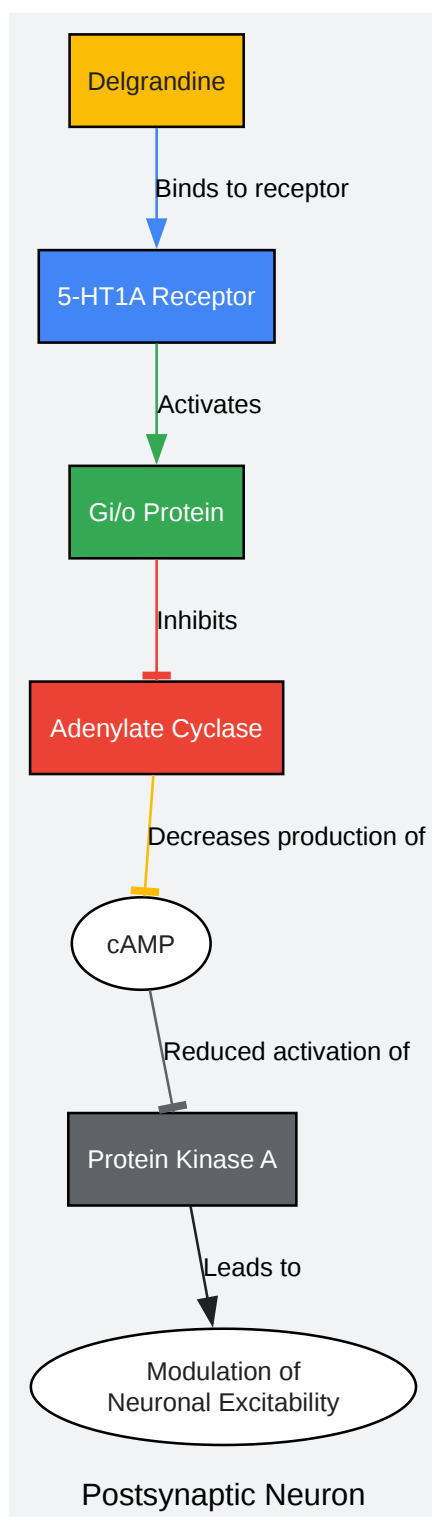


Figure 2: Hypothetical signaling pathway of Delgrandine at a 5-HT1A receptor.

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References

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